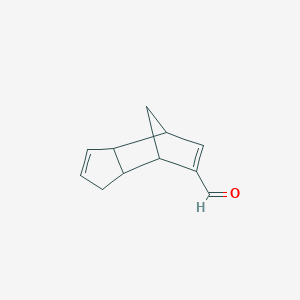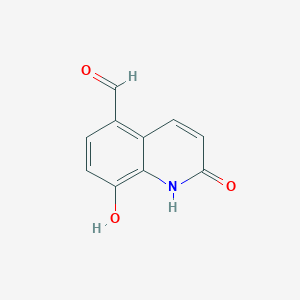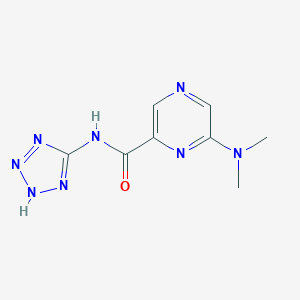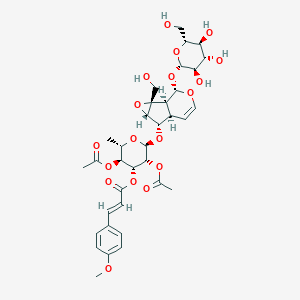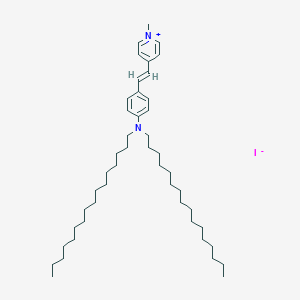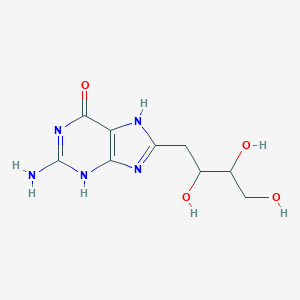
8-(2,3,4-Trihydroxybutyl)guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2,3,4-Trihydroxybutyl)guanine, commonly known as Thymine Glycol, is a modified base of DNA that is formed as a result of oxidative damage. It is a biomarker for oxidative stress and is used as a tool to study the mechanisms of oxidative damage in DNA. Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging.
作用机制
Thymine Glycol disrupts the normal base pairing in DNA, leading to mutations and genomic instability. It can also interfere with DNA replication and transcription. Thymine Glycol is recognized and repaired by the base excision repair pathway.
生化和生理效应
Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging. It has been shown to induce apoptosis in cancer cells and to be involved in the pathogenesis of Alzheimer's disease. Thymine Glycol can also lead to the formation of DNA adducts, which can cause mutations and genomic instability.
实验室实验的优点和局限性
Thymine Glycol is a useful biomarker for oxidative damage in DNA. It is easy to detect and quantify using various analytical techniques, including HPLC and mass spectrometry. However, Thymine Glycol is unstable and tends to decompose, making it challenging to synthesize and handle in the lab. Thymine Glycol is also affected by factors such as pH and temperature, which can affect its stability and reactivity.
未来方向
Future research on Thymine Glycol could focus on developing more efficient synthesis methods and improving its stability. Thymine Glycol could also be used as a biomarker for oxidative stress in various diseases, including cancer and neurological disorders. Further studies could explore the role of Thymine Glycol in aging and the development of age-related diseases. Additionally, Thymine Glycol could be used as a tool to study the effects of antioxidants on oxidative damage in DNA.
合成方法
Thymine Glycol can be synthesized by the reaction of thymine with hydroxyl radicals or reactive oxygen species. It can also be synthesized by the reaction of thymine with malondialdehyde, a product of lipid peroxidation. The synthesis of Thymine Glycol is challenging due to its instability and tendency to decompose.
科学研究应用
Thymine Glycol is used as a biomarker for oxidative damage in DNA. It is used to study the mechanisms of oxidative damage and repair in DNA. Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging. It is also used as a tool to study the effects of antioxidants on oxidative damage in DNA.
属性
CAS 编号 |
120083-56-9 |
|---|---|
产品名称 |
8-(2,3,4-Trihydroxybutyl)guanine |
分子式 |
C9H13N5O4 |
分子量 |
255.23 g/mol |
IUPAC 名称 |
2-amino-8-(2,3,4-trihydroxybutyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-6(8(18)14-9)11-5(12-7)1-3(16)4(17)2-15/h3-4,15-17H,1-2H2,(H4,10,11,12,13,14,18) |
InChI 键 |
LACJNFVQUVDCCC-UHFFFAOYSA-N |
手性 SMILES |
C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |
SMILES |
C(C1=NC2=C(N1)C(=O)NC(=N2)N)C(C(CO)O)O |
规范 SMILES |
C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |
同义词 |
8-(2,3,4-trihydroxybutyl)guanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)
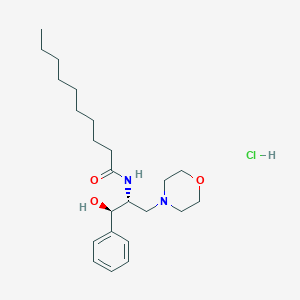
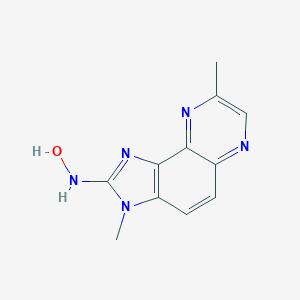
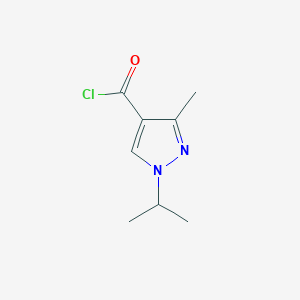
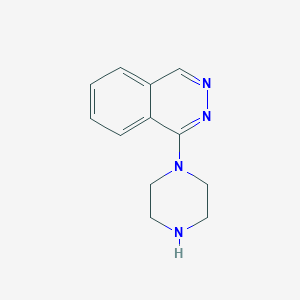
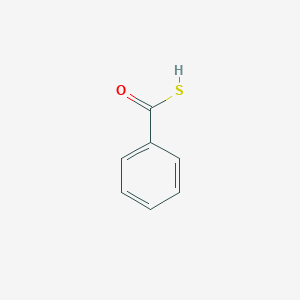
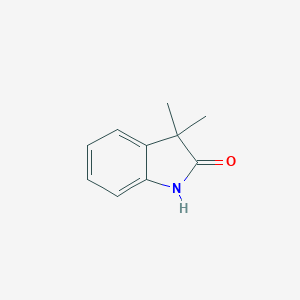
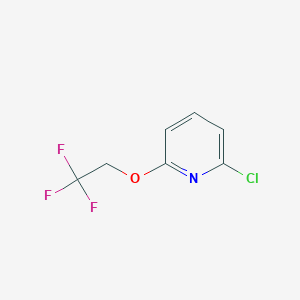
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
